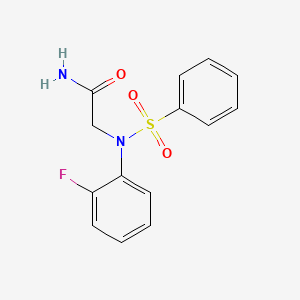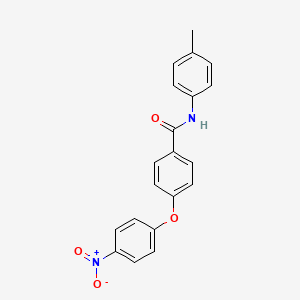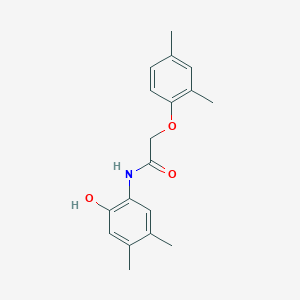![molecular formula C18H23NO5 B5713742 dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate, also known as CPI-613, is a novel anticancer agent that has been developed for the treatment of various types of cancer. CPI-613 is a lipoate analogue that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
Mécanisme D'action
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate targets the TCA cycle, which is responsible for the generation of ATP in cancer cells. By inhibiting the TCA cycle, dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate disrupts the energy metabolism of cancer cells, leading to their death. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate also induces oxidative stress and inhibits the activity of key enzymes involved in cancer cell survival, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Biochemical and Physiological Effects
dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been shown to modulate the expression of various genes involved in cancer cell survival and proliferation, including Bcl-2, Bax, and cyclin D1.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is a potent anticancer agent that has shown promising results in preclinical and clinical studies. It has a unique mechanism of action that targets the TCA cycle, which is essential for the survival of cancer cells. However, dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has some limitations for lab experiments, such as its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the development of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate as an anticancer agent. One direction is the optimization of its formulation to improve its solubility and stability. Another direction is the identification of biomarkers that can predict the response of cancer cells to dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate. Additionally, the combination of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate with other chemotherapeutic agents or immunotherapies could enhance its efficacy and broaden its clinical applications.
Méthodes De Synthèse
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is synthesized through a multi-step process that involves the condensation of 5-aminoisophthalic acid with cyclopentanone, followed by the addition of dimethyl malonate and subsequent cyclization. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been extensively studied for its anticancer activity in various preclinical and clinical studies. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including pancreatic, lung, breast, and ovarian cancers. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and carboplatin.
Propriétés
IUPAC Name |
dimethyl 5-(3-cyclopentylpropanoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-17(21)13-9-14(18(22)24-2)11-15(10-13)19-16(20)8-7-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSYSIBEHMKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCC2CCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]benzene-1,3-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)






![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)